2-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
Description
2-(6-Fluoro-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a heterocyclic compound featuring a thiazole core substituted with a pyridin-3-yl group at the 4-position and an acetamide linker at the 2-position. The acetamide moiety is further modified with a 6-fluoroindole group. This structure combines pharmacologically relevant motifs: the thiazole ring is known for metabolic stability, the pyridine group enhances solubility and binding interactions, and the fluorine atom on indole likely improves bioavailability and target affinity through electronic effects .
Properties
Molecular Formula |
C18H13FN4OS |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(6-fluoroindol-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H13FN4OS/c19-14-4-3-12-5-7-23(16(12)8-14)10-17(24)22-18-21-15(11-25-18)13-2-1-6-20-9-13/h1-9,11H,10H2,(H,21,22,24) |
InChI Key |
RXGCJEHFXVSVPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Biological Activity
The compound 2-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anti-tubercular properties, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure
The compound is characterized by the following structural formula:
This structure includes an indole moiety, a pyridine ring, and a thiazole group, which are known for their diverse biological activities.
Antitubercular Activity
Recent studies have evaluated the compound's effectiveness against Mycobacterium tuberculosis. In a series of experiments, the compound demonstrated significant anti-tubercular activity with an IC50 value of approximately 2.18 μM . This places it among potent candidates for further development in tuberculosis therapy .
Cytotoxicity Studies
Cytotoxicity assays were performed using human embryonic kidney (HEK-293) cells to assess the safety profile of the compound. The results indicated that the compound exhibited low toxicity, with IC50 values significantly higher than those observed for anti-tubercular activity. This suggests a favorable therapeutic index for potential clinical applications .
Structure-Activity Relationships (SAR)
The SAR analysis revealed that modifications to the thiazole and pyridine moieties significantly influence biological activity. For instance:
- Substituents on the pyridine ring : Variations in substituents led to changes in potency against M. tuberculosis.
- Fluoro group on the indole : The presence of the fluorine atom appears to enhance binding affinity to target proteins involved in bacterial metabolism.
Case Studies
Several case studies illustrate the compound's potential:
- Study on Anti-Tubercular Agents : A recent investigation synthesized various derivatives of indole-thiazole compounds, including our compound of interest. The study found that compounds with similar structural features consistently exhibited potent anti-tubercular activity, reinforcing the importance of these functional groups in drug design .
- Cytotoxicity Assessment : In vitro studies conducted on HEK-293 cells showed that while some derivatives had promising anti-tubercular effects, they maintained low cytotoxicity levels, indicating a good safety profile for future development .
Data Summary Table
| Compound Name | IC50 (μM) | Target Pathogen | Cytotoxicity (HEK-293) |
|---|---|---|---|
| This compound | 2.18 | M. tuberculosis | High (nontoxic) |
| Compound A | 1.35 | M. tuberculosis | Moderate |
| Compound B | 3.73 | M. tuberculosis | Low |
Comparison with Similar Compounds
Thiazole Core Modifications
- Pyridinyl vs. Coumarin Substitution: The target compound’s 4-(pyridin-3-yl)thiazole group differs from coumarin-linked thiazoles (e.g., N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylamino)acetamide), where coumarin enhances π-π stacking but reduces solubility compared to pyridine’s hydrophilic nature .
- Aryl vs. Alkyl Substituents :
Piperazine-linked analogs (e.g., 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide) exhibit higher melting points (269–303°C) due to extended conjugation, whereas the target compound’s 6-fluoroindole may lower its melting point (<250°C inferred) .
Acetamide Linker Variations
- Fluoroindole vs. Chlorophenyl/Benzimidazole :
The 6-fluoroindole group in the target compound contrasts with chlorophenyl (e.g., 4d in ) or benzimidazole (e.g., 9a–e in ). Fluorine’s electronegativity may improve metabolic stability and binding affinity compared to bulkier chlorophenyl groups . - Sulfamoyl vs. Acetamide Linkers :
Sulfamoyl-containing analogs (e.g., 9a–d in ) show lower yields (65–72%) compared to acetamide derivatives (up to 89% in ), suggesting the target compound’s synthesis may favor higher efficiency .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations:
- Melting Points : Fluorinated compounds (e.g., 4f in ) typically exhibit moderate MPs (~200–250°C), while bulkier groups (e.g., piperazine in ) raise MPs significantly (>280°C) .
- Synthetic Yields : Acetamide derivatives generally achieve higher yields (72–89%) compared to sulfamoyl or triazole-linked analogs (65–72%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
